molecular formula C14H16ClN B126794 1-Benzyl-3,4-dimethylpyridinium chloride CAS No. 22185-44-0

1-Benzyl-3,4-dimethylpyridinium chloride

Cat. No. B126794
CAS RN: 22185-44-0
M. Wt: 233.73 g/mol
InChI Key: CPRRKBQRSXJSFW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3,4-dimethylpyridinium chloride is a chemical compound with the molecular formula C14H16N.Cl and a molecular weight of 233.737 . It is also known by its CAS number: 22185-44-0 .


Molecular Structure Analysis

The molecular structure of 1-Benzyl-3,4-dimethylpyridinium chloride consists of a pyridinium ring with two methyl groups at the 3rd and 4th positions and a benzyl group at the 1st position . The chloride ion is associated with the pyridinium ring through ionic bonding .


Physical And Chemical Properties Analysis

1-Benzyl-3,4-dimethylpyridinium chloride has several physical and chemical properties, including appearance, physical state, color, melting point, freezing point, particle size distribution, partition coefficient, solubility in organic solvents, fat solubility, stability in organic solvents, and identity of relevant degradation products .

Scientific Research Applications

Electrochemical Behavior

1-Benzyl-3,4-dimethylpyridinium chloride exhibits interesting electrochemical behavior. It undergoes an initially reversible one-electron reduction to produce a free radical, which irreversibly dimerizes to a diastereoisomeric pair. Further reduction yields a mixture of dihydropyridine derivatives. Understanding these electrochemical properties could have implications in various fields such as organic chemistry and materials science (Carelli, Cardinali, & Moracci, 1980).

Micellar Properties

The compound has been studied in relation to surface-active ionic liquids (SAILs), which have enormous potential applications in nanotechnology and biomedicine. Research into the micellar properties of related surfactants helps in understanding the relationship between surfactant structure and solution properties, which is vital for various applications (Galgano & El Seoud, 2011).

Photoreduction Properties

Photolysis of related compounds, like 1-benzyl-3-carbamoylpyridinium chloride, in aqueous solution shows interesting photoinduced one-electron reduction properties. These findings are significant in understanding the photochemical behaviors of such compounds, which can be applied in fields like photochemistry and photophysics (Kano & Matsuo, 1976).

Synthesis of Complexes

Research on 1-Benzyl-3,4-dimethylpyridinium chloride can contribute to the synthesis of various organic compounds. For example, synthesis of tetrasubstituted imidazoles using related compounds as catalysts demonstrates the utility of these compounds in facilitating organic reactions, which is valuable in synthetic organic chemistry (Zolfigol, Baghery, Moosavi-Zare, & Vahdat, 2015).

Inhibition Studies

Compounds like benzyl dimethyl-n-hexadecylammonium chloride have been investigated for their effectiveness as corrosion inhibitors. Understanding the inhibition characteristics of these compounds is crucial in applications like material science and engineering (Zvauya & Dawson, 1994).

properties

IUPAC Name

1-benzyl-3,4-dimethylpyridin-1-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N.ClH/c1-12-8-9-15(10-13(12)2)11-14-6-4-3-5-7-14;/h3-10H,11H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPRRKBQRSXJSFW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=[N+](C=C1)CC2=CC=CC=C2)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00944834
Record name 1-Benzyl-3,4-dimethylpyridin-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00944834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3,4-dimethylpyridinium chloride

CAS RN

22185-44-0
Record name Pyridinium, 3,4-dimethyl-1-(phenylmethyl)-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22185-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzyl-3,4-dimethylpyridinium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022185440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Benzyl-3,4-dimethylpyridin-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00944834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-3,4-dimethylpyridinium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.734
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 3,4-lutidine (112 mL, 1.0 mole), benzyl chloride (115 mL, 1.0 mole) and isopropanol (500 mL) was refluxed under nitrogen for 5 hours and then was stirred at room temperature for 60 hours. The mixture was diluted with ether and the resulting white precipitate was filtered and dried to afford 178.3 g (76%) of N-(phenylmethyl)-3,4-dimethylpyridinium chloride.
Quantity
112 mL
Type
reactant
Reaction Step One
Quantity
115 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-3,4-dimethylpyridinium chloride
Reactant of Route 2
Reactant of Route 2
1-Benzyl-3,4-dimethylpyridinium chloride
Reactant of Route 3
Reactant of Route 3
1-Benzyl-3,4-dimethylpyridinium chloride
Reactant of Route 4
1-Benzyl-3,4-dimethylpyridinium chloride
Reactant of Route 5
1-Benzyl-3,4-dimethylpyridinium chloride
Reactant of Route 6
1-Benzyl-3,4-dimethylpyridinium chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.